Lipophilicity Advantage: A 1.67 LogP Unit Increase Over the Unsubstituted 1,3,4-Oxadiazole Analog for Enhanced Membrane Permeability
The target compound exhibits a consensus LogP of 3.045, which is 1.667 log units higher than the unsubstituted 1,3,4-oxadiazole analog tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate (CAS 1803585-27-4, LogP = 1.378) when both values are computed under identical algorithmic conditions on the same vendor platform . This LogP increase corresponds to an approximately 47-fold greater partition coefficient (log₁₀(47) ≈ 1.67), indicating substantially higher lipophilicity that is expected to improve passive membrane permeability and potentially enhance blood-brain barrier penetration in CNS-targeted drug discovery programs. Both compounds share identical TPSA (77.69 Ų) and hydrogen bond acceptor/donor counts, isolating the phenyl substituent as the sole driver of the lipophilicity differential.
| Evidence Dimension | Consensus LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.045 |
| Comparator Or Baseline | tert-Butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate (CAS 1803585-27-4): LogP = 1.378 |
| Quantified Difference | Δ LogP = +1.667 (~47-fold increase in partition coefficient) |
| Conditions | Computed consensus LogP reported on Leyan product pages using a consistent in silico prediction algorithm; MW target = 331.37, MW comparator = 255.27. |
Why This Matters
A 47-fold lipophilicity differential dictates profoundly different compound behavior in cell-based assays, in vivo distribution, and protein binding—selecting the wrong analog without compensating structural modifications will severely confound SAR interpretation and lead to erroneous potency or selectivity conclusions.
